molecular formula C8H14Cl2N2 B2419650 dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride CAS No. 63897-06-3

dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride

Cat. No.: B2419650
CAS No.: 63897-06-3
M. Wt: 209.11
InChI Key: PMLOGAFQXDHQAJ-UHFFFAOYSA-N
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Description

Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is a derivative of pyridine and is commonly used in various chemical reactions and research applications. This compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride typically involves the reaction of pyridine-2-carboxaldehyde with dimethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactions using similar synthetic routes. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in secondary amines.

Scientific Research Applications

Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
  • N-methyl-1-(pyridin-2-yl)methanamine

Uniqueness

Dimethyl[(pyridin-2-yl)methyl]aminedihydrochloride is unique due to its specific structure, which combines the reactivity of the pyridine ring with the stability of the dimethylamine group. This combination makes it a versatile reagent in various chemical reactions and research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N,N-dimethyl-1-pyridin-2-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-10(2)7-8-5-3-4-6-9-8;;/h3-6H,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLOGAFQXDHQAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=CC=N1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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